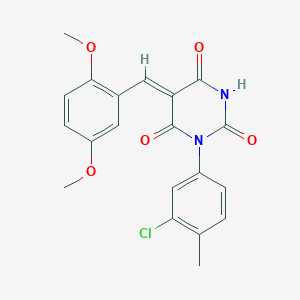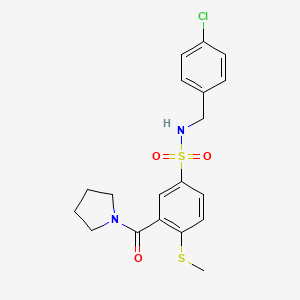![molecular formula C16H15F2NO2S B4543230 1-[(2,4-difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4543230.png)
1-[(2,4-difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline
Description
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives often involves catalytic processes that enable the formation of complex structures. For instance, Rh(III)-catalyzed defluorinative [4 + 2] annulation techniques have been developed for the synthesis of 1,3,4-functionalized isoquinolines, utilizing diazo compounds as reaction partners. This method demonstrates the utility of catalysis in constructing tetrahydroquinoline derivatives with high precision and efficiency (Hao-Xiang Li et al., 2022).
Molecular Structure Analysis
The structural analysis of tetrahydroquinoline derivatives often involves determining the positions of substituents which significantly influence the molecule's reactivity and properties. Techniques such as X-ray diffraction are crucial for establishing the absolute stereochemistry of these compounds, as seen in the synthesis of enantiomerically pure 1-trifluoromethyl-tetrahydroisoquinoline alkaloid analogues (P. Bravo* et al., 1998).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives participate in a variety of chemical reactions. For example, the cascade halosulfonylation of 1,7-enynes toward 3,4-dihydroquinolin-2(1H)-ones showcases the complexity of reactions these molecules can undergo, involving sulfonyl radical-triggered addition and cyclization sequences (Yi-Long Zhu et al., 2016).
properties
IUPAC Name |
1-(2,4-difluorophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c1-11-4-6-15-12(9-11)3-2-8-19(15)22(20,21)16-7-5-13(17)10-14(16)18/h4-7,9-10H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIXRDBXNGCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4543172.png)
![methyl 2-[3-(trifluoromethyl)phenoxy]propanoate](/img/structure/B4543177.png)
![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4543193.png)
![1-methyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543195.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4543223.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B4543232.png)
![5,7-dimethyl-2-[(4-vinylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4543243.png)
![methyl 2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4543249.png)

![methyl (7-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B4543253.png)